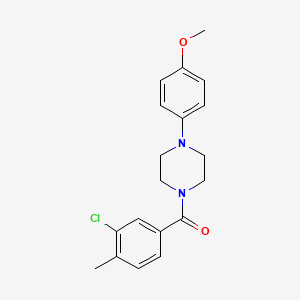
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate, also known as EODA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood. However, studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have a wide range of biological activities, making it a versatile tool for various research applications. However, one limitation of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One area of interest is the development of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of novel 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various fields.
Méthodes De Synthèse
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction with sodium hydride and acetic anhydride. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. In organic synthesis, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be used as a building block for the synthesis of other compounds. In material science, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been used as a precursor for the synthesis of fluorescent materials.
Propriétés
IUPAC Name |
(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJANTYALNIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)


![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)
